molecular formula C34H42N2O4 B1612188 alpha-Belladonnine CAS No. 5878-33-1

alpha-Belladonnine

Cat. No. B1612188
CAS RN: 5878-33-1
M. Wt: 542.7 g/mol
InChI Key: GERIGMSHTUAXSI-JGOYBSABSA-N
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Description

Alpha-Belladonnine, also known as alpha-B, is a naturally occurring alkaloid found in plants of the Solanaceae family. It is an important component of many medicinal plants and has been used for centuries in traditional medicine. Alpha-B has been found to have a wide range of beneficial effects on the body, including anti-inflammatory, anti-cancer, and anti-microbial properties. In recent years, alpha-B has been studied extensively for its potential as a therapeutic agent.

Scientific Research Applications

    Medicine

    • Belladonna has been used in traditional medicine for centuries to treat various ailments, including pain, inflammation, and spasms .
    • Due to its toxicity, it is crucial to use Belladonna only under the guidance of a qualified healthcare practitioner .

    Pharmacology

    • Belladonna contains atropine, a potent anticholinergic alkaloid that exerts its effects by blocking the actions of acetylcholine, a neurotransmitter that plays a crucial role in various bodily functions .
    • This blockade of acetylcholine’s actions leads to a wide range of physiological effects, including inhibiting glandular secretions, relaxing smooth muscles, and dilating pupils .

    Anesthesiology

    • Scopolamine, another significant alkaloid found in Belladonna, possesses anticholinergic properties .
    • Scopolamine’s pharmacological effects include sedation, the reduction of spasms, and the prevention of nausea and vomiting .
    • Its soothing properties make it sound like a preanesthetic medication, while its antispasmodic effects are beneficial in treating conditions such as irritable bowel syndrome and motion sickness .

    Ophthalmology

    • Belladonnine, a mydriatic alkaloid present in belladonna, has a primary effect of dilating the pupils of the eyes .
    • This can be helpful in specific medical procedures, such as eye examinations .
    • Apoatropine, a less toxic form of atropine with similar pharmacological effects, is particularly useful in ophthalmic applications .
    • It is employed to dilate pupils during eye examinations or to treat certain eye conditions .

    Topical Application

    • Belladonna can be applied topically in ointments, gels, or plasters .
    • It relieves pain and inflammation in muscles, joints, and skin conditions .

    Pharmaceuticals

    • Belladonna is used in combination with other drugs for the symptomatic treatment of various conditions such as acid reflux, bloating, heartburn, gastrointestinal spasms, and menopausal symptoms .
    • It is also used in combination to manage poisoning of the intestine and stomach, and to treat belching .

properties

IUPAC Name

bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3/t23-,24+,25-,26+,27?,28?,30-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERIGMSHTUAXSI-JGOYBSABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H]3CC[C@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6C[C@H]7CC[C@@H](C6)N7C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Belladonnine, alpha-

CAS RN

5878-33-1
Record name Belladonnine, alpha-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(8-methyl-8-azabicyclo[3.2.1]oct-3-yl) 1,2,3,4-tetrahydro-1-phenylnaphthalene-1,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BELLADONNINE, .ALPHA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKN20J444R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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